molecular formula C5H4BF3O3 B13604212 (5-(Trifluoromethyl)furan-3-yl)boronic acid

(5-(Trifluoromethyl)furan-3-yl)boronic acid

Cat. No.: B13604212
M. Wt: 179.89 g/mol
InChI Key: ZLOCYFUZKDKFBS-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)furan-3-yl)boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a trifluoromethyl-substituted furan with a boronic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of (5-(Trifluoromethyl)furan-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (5-(Trifluoromethyl)furan-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with diverse functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted furan derivatives, boronic esters, and various substituted furan compounds. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(5-(Trifluoromethyl)furan-3-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (5-(Trifluoromethyl)furan-3-yl)boronic acid stands out due to the combination of the trifluoromethyl group and the furan ring, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C5H4BF3O3

Molecular Weight

179.89 g/mol

IUPAC Name

[5-(trifluoromethyl)furan-3-yl]boronic acid

InChI

InChI=1S/C5H4BF3O3/c7-5(8,9)4-1-3(2-12-4)6(10)11/h1-2,10-11H

InChI Key

ZLOCYFUZKDKFBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=COC(=C1)C(F)(F)F)(O)O

Origin of Product

United States

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